Cas no 53590-63-9 ((7-Bromo-1H-indol-2-yl)methanol)

(7-Bromo-1H-indol-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (7-Bromo-1H-indol-2-yl)methanol
- (7-bromo-indol-2-yl)-methanol
- 7-Brom-2-hydroxymethylindol
- AK100515
- ANW-70169
- CTK8C3494
- KB-209068
- AMY7193
- DTXSID10660417
- A870685
- 53590-63-9
- CS-0363014
-
- MDL: MFCD12402608
- インチ: InChI=1S/C9H8BrNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-4,11-12H,5H2
- InChIKey: LRESNFOVIGJKPK-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C(=C1)Br)NC(=C2)CO
計算された属性
- せいみつぶんしりょう: 224.97893g/mol
- どういたいしつりょう: 224.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 36Ų
じっけんとくせい
- 密度みつど: 1.714±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(2.2 g/l)(25ºC)、
(7-Bromo-1H-indol-2-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B205100-250mg |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 250mg |
$ 560.00 | 2022-06-01 | ||
Crysdot LLC | CD11109147-1g |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 95+% | 1g |
$982 | 2024-07-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433684-1g |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 95+% | 1g |
¥9006.00 | 2024-05-09 | |
Chemenu | CM147128-1g |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 95% | 1g |
$926 | 2021-08-05 | |
TRC | B205100-500mg |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 500mg |
$ 925.00 | 2022-06-01 | ||
Alichem | A199009413-1g |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 95% | 1g |
$1019.70 | 2023-09-01 | |
Chemenu | CM147128-1g |
(7-Bromo-1H-indol-2-yl)methanol |
53590-63-9 | 95% | 1g |
$*** | 2023-03-31 |
(7-Bromo-1H-indol-2-yl)methanol 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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7. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
(7-Bromo-1H-indol-2-yl)methanolに関する追加情報
Introduction to (7-Bromo-1H-indol-2-yl)methanol (CAS No. 53590-63-9)
(7-Bromo-1H-indol-2-yl)methanol, with the CAS number 53590-63-9, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This heterocyclic aromatic alcohol has garnered considerable attention due to its versatile applications in the development of bioactive molecules and drug candidates. The structural motif of indole, combined with the bromo and hydroxymethyl substituents, makes it a valuable intermediate for constructing more complex pharmacophores.
The indole ring is a prominent scaffold in medicinal chemistry, known for its presence in numerous natural products and bioactive compounds. Its ability to engage in hydrogen bonding and π-stacking interactions further enhances its utility in drug design. The bromine atom at the 7-position of the indole ring provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of biaryl structures that are prevalent in many therapeutic agents.
The hydroxymethyl group at the 2-position introduces a site for oxidation to form an aldehyde or carboxylic acid, or for reduction to form an ether or thioether. This flexibility allows for the synthesis of a wide range of derivatives with tailored properties. Recent studies have highlighted the role of (7-Bromo-1H-indol-2-yl)methanol in the development of small-molecule inhibitors targeting various biological pathways.
In particular, research has demonstrated its utility in the synthesis of indole-based kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling and are frequently implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop treatments that modulate these pathways effectively. The bromine substituent on (7-Bromo-1H-indol-2-yl)methanol facilitates the introduction of additional aromatic rings through cross-coupling reactions, leading to compounds with enhanced binding affinity and selectivity.
Another area where this compound has shown promise is in the development of antimicrobial agents. The indole scaffold is known to exhibit various biological activities, including antimicrobial properties. Researchers have leveraged (7-Bromo-1H-indol-2-yl)methanol to synthesize novel indole derivatives that exhibit potent activity against resistant bacterial strains. The hydroxymethyl group can be further modified to optimize solubility and bioavailability, making these derivatives more suitable for therapeutic applications.
The compound has also been explored in the context of neurodegenerative diseases. Indole derivatives have been implicated in processes such as neuroprotection and antioxidant activity, which are relevant to conditions like Alzheimer's disease and Parkinson's disease. By incorporating (7-Bromo-1H-indol-2-yl)methanol into drug candidates, researchers aim to develop molecules that can mitigate neuroinflammation and protect neuronal cells from damage.
Advances in synthetic methodologies have further expanded the potential applications of (7-Bromo-1H-indol-2-yl)methanol. Transition-metal-catalyzed reactions have enabled efficient functionalization of the indole core, allowing for rapid access to diverse libraries of derivatives. These techniques have been particularly valuable in high-throughput screening campaigns aimed at identifying lead compounds for drug development.
The compound's role in material science is also noteworthy. Indole-based polymers and nanoparticles have been investigated for their potential use in optoelectronic devices and drug delivery systems. The bromine atom provides a site for polymerization or conjugation with other functional units, while the hydroxymethyl group can be used to modify surface properties or facilitate interactions with biological targets.
In summary, (7-Bromo-1H-indol-2-yl)methanol (CAS No. 53590-63-9) is a multifaceted compound with significant implications across multiple domains of chemistry and biology. Its structural features make it a valuable building block for synthesizing bioactive molecules, particularly those targeting kinases, antimicrobial agents, and neurodegenerative disease therapies. Ongoing research continues to uncover new applications and synthetic strategies, underscoring its importance as a versatile intermediate in pharmaceutical and materials science endeavors.
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